1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane
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Overview
Description
1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane is a complex organic compound that features a unique structure combining a sulfonyl azepane ring with a nitrobenzyl sulfanyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol to form the nitrobenzyl sulfanyl group.
Coupling with the Azepane Ring: The final step involves coupling the oxadiazole derivative with an azepane ring through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane can undergo various types of chemical reactions:
Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane depends on its application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets, such as enzymes or DNA.
Chemical Reactivity: The sulfonyl and oxadiazole groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Sulfonyl Azepanes: Compounds with similar azepane rings but different sulfonyl groups.
Nitrobenzyl Derivatives: Compounds with similar nitrobenzyl groups but different core structures.
Uniqueness
1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in other compounds with similar structures.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-25(27)18-9-5-16(6-10-18)15-31-21-23-22-20(30-21)17-7-11-19(12-8-17)32(28,29)24-13-3-1-2-4-14-24/h5-12H,1-4,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWITZMAXFAZLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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